3,7-Dichloroquinoline-8-carbaldehyde
Description
3,7-Dichloroquinoline-8-carbaldehyde is a chlorinated quinoline derivative featuring chlorine substituents at positions 3 and 7 and a formyl (-CHO) group at position 8. The aldehyde group at position 8 distinguishes it from carboxylic acid or ester derivatives, likely influencing its reactivity and intermolecular interactions.
Quinoline derivatives are renowned for their bioactivity, and the introduction of chlorine atoms enhances electrophilicity and lipophilicity, which can improve binding to biological targets . The synthesis of this compound may involve halogenation and formylation steps analogous to methods used for related compounds, such as refluxing chlorinated precursors with chlorohydrin acid or employing Vilsmeier-Haack formylation .
Properties
Molecular Formula |
C10H5Cl2NO |
|---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
3,7-dichloroquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO/c11-7-3-6-1-2-9(12)8(5-14)10(6)13-4-7/h1-5H |
InChI Key |
KZCUOIQIIRVGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key attributes of 3,7-dichloroquinoline-8-carbaldehyde with structurally related quinoline derivatives:
Key Observations:
Substituent Position Effects: Chlorine at positions 3 and 7 (as in the title compound) increases steric and electronic effects compared to mono-chloro analogs (e.g., 2-chloro derivatives). This may enhance reactivity toward nucleophilic attack at the aldehyde group . Methyl or methoxy substituents (e.g., 8-methyl or 8-methoxy derivatives) improve solubility but reduce electrophilicity .
Functional Group Influence: The aldehyde group (-CHO) in this compound is more reactive than ester (-COOEt) or carboxylic acid (-COOH) groups, making it a versatile intermediate for synthesizing Schiff bases or heterocyclic compounds . Carboxylic acid derivatives (e.g., quinclorac) exhibit hydrogen bonding (O-H⋯N), while esters rely on π-π stacking (centroid distances: 3.6–3.7 Å) for crystal stabilization .
Melting points correlate with molecular symmetry; for example, 2-chloro-8-methylquinoline-3-carbaldehyde’s mp (138–141°C) reflects its crystalline packing .
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